molecular formula C16H17NO3 B14445898 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal CAS No. 78847-04-8

2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal

Cat. No.: B14445898
CAS No.: 78847-04-8
M. Wt: 271.31 g/mol
InChI Key: YSEJKQMVVKBESI-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a hepta-2,4,6-trienal backbone with trimethyl and nitrophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal typically involves multi-step organic reactions. One common method includes the nitration of a phenyl precursor to introduce the nitro group, followed by a series of aldol condensations and dehydration reactions to form the hepta-2,4,6-trienal backbone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or halogenated compounds from substitution reactions.

Scientific Research Applications

2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trienal backbone can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylheptanal: Similar in structure but lacks the nitrophenyl group.

    4-Nitrophenylheptanal: Contains the nitrophenyl group but lacks the trimethyl substituents.

    2,4,6-Trimethylphenyl derivatives: Compounds with similar trimethyl substitution patterns but different functional groups.

Uniqueness

2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal is unique due to the combination of its trienal backbone with both trimethyl and nitrophenyl substituents, which confer distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

78847-04-8

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal

InChI

InChI=1S/C16H17NO3/c1-12(9-14(3)11-18)8-13(2)10-15-4-6-16(7-5-15)17(19)20/h4-11H,1-3H3

InChI Key

YSEJKQMVVKBESI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=C(C)C=C(C)C=O

Origin of Product

United States

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